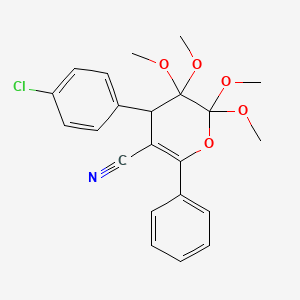

4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile

Description

4-(4-Chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile is a polyfunctionalized pyran derivative characterized by a central pyran ring substituted with a 4-chlorophenyl group at position 4, a phenyl group at position 2, and four methoxy groups at positions 5 and 4.

Properties

CAS No. |

61222-98-8 |

|---|---|

Molecular Formula |

C22H22ClNO5 |

Molecular Weight |

415.9 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile |

InChI |

InChI=1S/C22H22ClNO5/c1-25-21(26-2)19(15-10-12-17(23)13-11-15)18(14-24)20(16-8-6-5-7-9-16)29-22(21,27-3)28-4/h5-13,19H,1-4H3 |

InChI Key |

GTLDLWIETKBQHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Component One-Pot Synthesis Approach

A widely reported and efficient method for synthesizing substituted pyran derivatives, including cyano-substituted pyrans, involves a one-pot three-component condensation reaction of:

- Aromatic aldehydes (such as 4-chlorobenzaldehyde),

- Malononitrile,

- Enolizable compounds (e.g., dimedone or tetramethoxy-substituted cyclohexanones).

- Various homogeneous and heterogeneous catalysts have been employed to improve yield and selectivity, including nano-kaoline/BF3/Fe3O4, metal tartarates (e.g., CuFe2(C4H4O6)3·6H2O), and organic bases like DABCO.

- Solvent-free or green solvent conditions (ethanol, water) are preferred for environmental and operational simplicity.

- Reaction times range from 30 minutes to a few hours at mild to moderate temperatures.

- Mix 1 mmol of 4-chlorobenzaldehyde, 1.1 mmol malononitrile, and 1 mmol of the tetramethoxy-substituted cyclohexanone in the presence of a catalytic amount of the chosen catalyst.

- Stir the mixture at room temperature or under reflux depending on the catalyst and solvent used.

- Monitor reaction progress by TLC or spectroscopic methods.

- Upon completion, isolate the product by filtration or extraction, followed by purification (e.g., recrystallization).

Aldehyde + Malononitrile + Tetramethoxy-cyclohexanone → 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile

Catalyst Systems and Their Effects

| Catalyst Type | Features | Yield Range (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Nano-kaoline/BF3/Fe3O4 | Magnetic, reusable, heterogeneous catalyst | 80–95 | 30–60 min | Facilitates green synthesis, easy separation |

| CuFe2(C4H4O6)3·6H2O (Metal tartarate) | Water soluble, reusable, crystalline | 75–90 | 20–40 min | Solvent-free conditions possible |

| DABCO (1,4-diazabicyclo[2.2.2]octane) | Organic base, eco-friendly, inexpensive | 65–85 | ~30 min | Used in ethanol, good for pyrano[2,3-c]pyrazoles |

| Triethylamine (weak base) | Mild base, solvent-free | 60–80 | Variable | Used in modified methods for chromene derivatives |

These catalysts promote the Knoevenagel condensation between aldehyde and malononitrile, followed by Michael addition and cyclization to form the pyran ring.

Spectroscopic Characterization Supporting Preparation

- FT-IR Spectroscopy: Characteristic absorption bands for cyano group (CN) around 2190–2200 cm⁻¹, aromatic C–H stretching near 3060–3100 cm⁻¹, and methoxy group C–O stretching around 1050–1100 cm⁻¹ confirm functional groups.

- ¹H NMR Spectroscopy: Signals include aromatic protons (δ 6.5–8.0 ppm), methoxy protons (δ ~3.7–4.0 ppm), and pyran ring protons (δ 4.0–5.0 ppm).

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound confirms successful synthesis.

Example Experimental Data Summary

| Parameter | Value/Range |

|---|---|

| Starting materials ratio | Aldehyde:Malononitrile:Cyclohexanone = 1:1.1:1 |

| Catalyst loading | 5–10 mol% |

| Solvent | Ethanol, water, or solvent-free |

| Temperature | Room temperature to reflux (~25–80 °C) |

| Reaction time | 30–60 minutes |

| Yield | 65–95% (depending on catalyst and conditions) |

| Purification method | Recrystallization or column chromatography |

Research Findings and Optimization Notes

- Optimization studies indicate that solvent-free conditions with nano-catalysts yield higher purity and yield while reducing reaction time.

- The electronic nature of the aldehyde substituent (4-chloro group) influences the reaction rate and product yield, with electron-withdrawing substituents generally favoring higher yields.

- Reusability of catalysts like nano-kaoline/BF3/Fe3O4 and metal tartarates has been demonstrated without significant loss of activity over multiple cycles.

- Green chemistry principles are increasingly integrated into these syntheses, emphasizing mild conditions, minimal waste, and catalyst recyclability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiproliferative activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . Additionally, the presence of the carbonitrile group may allow the compound to interact with nucleophilic sites in biological molecules, further contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogs in the Pyran Carbonitrile Family

Compound A : 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile

- Molecular Formula : C₁₉H₁₄FN₃O₃

- Molar Mass : 377.34 g/mol

- Key Features: Pyran ring adopts a boat conformation (puckering parameters: θ = 88.18°, φ = 127.06°). Substituents: Fluorophenyl (position 4), nitro (position 5), methylamino (position 6). Hydrogen bonding: Intermolecular N–H⋯N and C–H⋯N interactions form 1D chains (graph-set motifs C(8) and C(9)). Biological Activity: Potential calcium antagonist .

Compound B : 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

- Molecular Formula : C₂₀H₁₂ClF₃N₂S

- Molar Mass : 404.84 g/mol

- Key Features :

- Pyridine core (vs. pyran in the target compound).

- Substituents: Chlorophenyl (position 6), trifluoromethyl (position 4), methylphenylsulfanyl (position 2).

- Electron-Withdrawing Groups : Carbonitrile and trifluoromethyl enhance electrophilicity.

Compound C : 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

- Molecular Formula : C₁₇H₁₄N₂O₂

- Molar Mass : 277.12 g/mol

- Key Features: Chromene ring (benzopyran) instead of pyran. Substituents: Hydroxy (position 5), amino (position 2). Biological Activity: Antimicrobial properties (common in chromene derivatives).

Comparative Data Table

Pharmacological Potential

Biological Activity

The compound 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile (CAS No. 61222-98-8) is a synthetic organic molecule notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClNO5 |

| Molecular Weight | 415.87 g/mol |

| Melting Point | 134 °C |

| Boiling Point | 513.3 °C (predicted) |

| Density | 1.28 g/cm³ (predicted) |

Structural Characteristics

The structural formula includes a chlorophenyl group and multiple methoxy substituents, which may contribute to its biological activity by influencing solubility and reactivity.

Anticancer Activity

Research indicates that compounds similar to 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. A study highlighted that related compounds possess antibacterial effects by disrupting bacterial cell walls and inhibiting enzyme functions critical for bacterial survival .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted, particularly those involved in metabolic pathways related to cancer and inflammation. The compound's ability to modulate enzyme activity suggests potential therapeutic applications in managing metabolic disorders .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of similar pyran derivatives in vitro. The results indicated that certain analogs exhibited an EC50 value below 10 μM against breast cancer cell lines, suggesting potent anticancer activity attributed to structural modifications including the presence of chlorophenyl groups .

Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents based on this compound's structure .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | EC50 < 10 μM in breast cancer | |

| Antimicrobial | Inhibition of S. aureus | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Table 2: Comparative Analysis of Analog Compounds

| Compound Name | Anticancer EC50 (μM) | Antibacterial Activity (Zone of Inhibition) |

|---|---|---|

| 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy... | <10 | Moderate |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo... | <15 | High |

| Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-m... | <20 | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile?

- Methodological Answer : A multistep synthesis can be adapted from analogous pyran derivatives. For example, condensation of substituted benzoylacetonitrile with 4-chlorobenzaldehyde under basic conditions (e.g., triethylamine in ethanol) may form the pyran core. Subsequent methoxylation at positions 5 and 6 can be achieved via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and structural validation by NMR (¹H/¹³C) and mass spectrometry are critical .

Q. How can the molecular conformation and crystal packing of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., from ethanol/dichloromethane) should be analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement via SHELXL (for small molecules) can resolve bond lengths, angles, and torsion angles. For example, the boat conformation of the pyran ring (common in similar structures) can be confirmed using Cremer-Pople puckering parameters (q₂, θ, φ) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) to identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.0–4.0 ppm).

- FT-IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic disorder in the methoxy or chlorophenyl groups be resolved during refinement?

- Methodological Answer : Crystallographic disorder (common in flexible substituents) requires modeling partial occupancy using SHELXL’s PART instruction. For example, split positions for methoxy groups can be refined with restrained bond lengths and angles. Electron density maps (e.g., Fo-Fc) should guide placement, and thermal displacement parameters (Ueq) must be constrained to avoid overfitting .

Q. What electronic effects dominate the reactivity of the cyano group at position 3 in this compound?

- Methodological Answer : The electron-withdrawing cyano group stabilizes adjacent electron-deficient regions. Computational studies (DFT, B3LYP/6-31G*) can map electrostatic potential surfaces (EPS) to predict nucleophilic attack sites. Experimentally, reactions with Grignard reagents or nucleophilic amines (e.g., hydrazine) at the cyano group can validate reactivity .

Q. How do steric and electronic factors influence the dihedral angles between the pyran ring and substituents?

- Methodological Answer : The dihedral angle between the 4-chlorophenyl group and pyran ring (typically 80–90°) is influenced by steric hindrance from ortho-chloro substitution. Comparative analysis of analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl derivatives) using SC-XRD data reveals electronic effects (e.g., electron-withdrawing groups increase ring planarity) .

Q. What strategies mitigate data contradictions in bond-length comparisons with the Cambridge Structural Database (CSD)?

- Methodological Answer : Discrepancies in bond lengths (e.g., C–N vs. C–NO₂) require cross-validation with CSD averages. For example, the C5–N2 bond (1.313 Å in similar compounds) may deviate from the CSD mean (1.370 Å) due to conjugation effects. Statistical tools like Mercury’s "Structure Validation" module can flag outliers .

Q. How can computational modeling predict intermolecular interactions in the crystal lattice?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies interactions like C–H···N (common in nitriles) and N–H···O (from nitro groups). For instance, hydrogen-bonded chains along the [100] direction (C(8)/C(9) motifs) stabilize packing and can be visualized via packing diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.